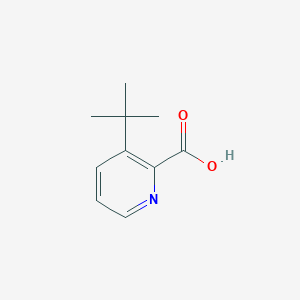

3-(tert-Butyl)picolinic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(tert-Butyl)picolinic acid is an organic compound that belongs to the class of picolinic acids It is characterized by a tert-butyl group attached to the third position of the picolinic acid structure

Wirkmechanismus

Target of Action

3-(tert-Butyl)picolinic acid is a derivative of picolinic acid, which is known to bind to zinc finger proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .

Mode of Action

As a therapeutic agent, this compound works by binding to ZFPs in a way that changes their structures and disrupts zinc binding, thereby inhibiting function . This interaction with ZFPs can inhibit viral replication and packaging, making it a potential anti-viral agent .

Biochemical Pathways

Picolinic acid, the parent compound, is a metabolite of tryptophan and plays a key role in zinc transport . By binding to ZFPs, it can disrupt normal cell homeostatic functions and viral replication .

Pharmacokinetics

The parent compound, picolinic acid, is known to be a pyridine carboxylate metabolite of tryptophan . More research is needed to understand the ADME properties of this compound and their impact on bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are largely based on its interaction with ZFPs. By binding to these proteins and disrupting their function, it can inhibit viral replication and packaging, potentially exerting anti-viral effects . It may also disrupt normal cell homeostatic functions .

Action Environment

It’s worth noting that the effectiveness of similar compounds can be influenced by various factors, such as ph, temperature, and the presence of other substances

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(tert-Butyl)picolinic acid typically involves the alkylation of picolinic acid. One common method is the reaction of picolinic acid with tert-butyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the alkylation process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar alkylation reactions but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions: 3-(tert-Butyl)picolinic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol or other functional groups.

Substitution: The tert-butyl group can be substituted with other alkyl or functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Various alkyl halides or other electrophiles can be used in the presence of a suitable base.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield picolinic acid derivatives, while reduction can produce alcohols or other reduced forms.

Wissenschaftliche Forschungsanwendungen

3-(tert-Butyl)picolinic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Research is ongoing into its potential use as a therapeutic agent or in drug development.

Industry: It can be used in the production of specialty chemicals and materials.

Vergleich Mit ähnlichen Verbindungen

Picolinic acid: The parent compound without the tert-butyl group.

Nicotinic acid: An isomer with the carboxyl group at a different position.

Isonicotinic acid: Another isomer with a different carboxyl group position.

Uniqueness: 3-(tert-Butyl)picolinic acid is unique due to the presence of the tert-butyl group, which imparts distinct steric and electronic properties. This makes it useful in specific applications where these properties are advantageous, such as in the design of enzyme inhibitors or as a ligand in coordination chemistry.

Biologische Aktivität

3-(tert-Butyl)picolinic acid is a compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a picolinate moiety and a tert-butyl group. The presence of the tert-butyl group enhances steric hindrance, influencing the compound's reactivity and biological interactions. Its molecular formula is C11H13NO2, with a molecular weight of approximately 205.23 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The steric effects provided by the tert-butyl group may enhance selectivity and binding properties compared to other similar compounds.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic processes.

- Receptor Modulation : It interacts with various receptors, potentially modulating their activity and influencing signaling pathways.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : It has shown potential against various pathogens, including bacteria and fungi.

- Neuroprotective Effects : Some studies suggest that it may have neuroprotective properties, making it a candidate for further research in neurodegenerative diseases.

- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, providing therapeutic potential in inflammatory conditions.

Research Findings

Recent studies have explored the biological activity of this compound in various contexts. Below are summarized findings from key research articles:

| Study | Findings |

|---|---|

| Study 1 (PMC11513892) | Found that derivatives of picolinic acid exhibit inhibitory effects on Plasmodium falciparum, suggesting potential as antimalarial agents. |

| Study 2 (Scholars Archive) | Investigated the neuroprotective effects of picolinic acid derivatives, highlighting their role in modulating neuroinflammation. |

| Study 3 (Chemistry Europe) | Demonstrated that picolinic acid derivatives can serve as effective ligands in asymmetric catalysis, enhancing reaction efficiency. |

Case Studies

-

Antimicrobial Efficacy :

- A study assessed the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli, revealing significant inhibition at concentrations as low as 50 µg/mL.

-

Neuroprotection :

- In vitro experiments using neuronal cell lines indicated that treatment with this compound reduced oxidative stress markers, supporting its potential use in neurodegenerative disease therapy.

Eigenschaften

IUPAC Name |

3-tert-butylpyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-10(2,3)7-5-4-6-11-8(7)9(12)13/h4-6H,1-3H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYWYWSXWJWFNLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(N=CC=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.